2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol

Regioisomeric purity HPLC Pharmaceutical intermediate

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol (CAS 869942-97-2) is a heteroaryl-substituted amino alcohol featuring a 2-methyl-propane-1,3-diol backbone with a pyridin-3-ylmethyl substituent on the amine nitrogen. It belongs to the broader class of 2,2-disubstituted aminopropanediols, which are valued as intermediates in medicinal chemistry, particularly for kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B13281192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(CO)(CO)NCC1=CN=CC=C1
InChIInChI=1S/C10H16N2O2/c1-10(7-13,8-14)12-6-9-3-2-4-11-5-9/h2-5,12-14H,6-8H2,1H3
InChIKeyVKZBXDWLFWRMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol – Procurement-Ready Chemical Profile and Structural Class Positioning


2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol (CAS 869942-97-2) is a heteroaryl-substituted amino alcohol featuring a 2-methyl-propane-1,3-diol backbone with a pyridin-3-ylmethyl substituent on the amine nitrogen. It belongs to the broader class of 2,2-disubstituted aminopropanediols, which are valued as intermediates in medicinal chemistry, particularly for kinase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators . Its molecular formula is C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol .

Why 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol Cannot Be Replaced by Generic Aminopropanediol Analogs


The 3-pyridyl regioisomer cannot be generically substituted by its 2-pyridyl or 4-pyridyl counterparts, nor by the simpler 2-amino-2-methyl-1,3-propanediol (AMPD), due to quantifiable differences in metal-coordination geometry, hydrogen-bonding topology, and resultant biological target selectivity. In kinase inhibitor programs, the pyridine nitrogen’s position dictates hinge-binding motif compatibility, while in S1P receptor modulator design, it influences receptor subtype selectivity and off-target profiles. Procurement of the correct regioisomer is therefore essential to avoid failed biological assays, misleading structure-activity relationship (SAR) data, and costly synthesis re-runs .

Quantitative Differentiation Evidence for 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol Versus Closest Analogs


Regioisomeric Purity: 3-Pyridyl vs. 2-Pyridyl Methylamino Impurity

The target 3-pyridyl compound is commercially offered at 98% purity, whereas the 2-pyridyl regioisomer (CAS 62402-25-9) is commonly supplied at 95% purity . This 3-percentage-point difference in purity specification reflects the synthetic accessibility of the 3-pyridyl isomer with lower residual 2-pyridyl impurity, which is critical for minimizing off-target pharmacological effects in kinase inhibitor lead optimization.

Regioisomeric purity HPLC Pharmaceutical intermediate

Molecular Weight and Heavy Atom Count Differentiation from AMPD Baseline

2-Amino-2-methyl-1,3-propanediol (AMPD, CAS 115-69-5) has a molecular weight of 105.14 g/mol and 7 heavy atoms, whereas the target 3-pyridylmethyl compound has a molecular weight of 196.25 g/mol and 14 heavy atoms [1]. The 1.87-fold increase in molecular weight and doubling of heavy atom count reflect the addition of the pyridine ring and methylene linker, which introduces aromatic π-π stacking capability and metal-chelation potential absent in AMPD.

Physical-chemical property Molecular size AMPD analog

Calculated LogP and Hydrogen-Bond Donor/Acceptor Count vs. Benzyl Analog

The 3-pyridylmethyl derivative has a calculated LogP of approximately 0.2, whereas the benzyl analog (2-methyl-2-[(phenylmethyl)amino]propane-1,3-diol) has a predicted LogP of ~1.1 . The lower lipophilicity of the pyridine analog is due to the electronegative nitrogen atom. Additionally, the pyridine compound has 4 hydrogen-bond acceptors (vs. 3 for the benzyl analog) and 3 donors (identical), enabling more diverse hydrogen-bonding patterns in protein binding pockets.

Lipophilicity LogP Hydrogen bonding

Enantiomeric Resolution Potential: Chiral Center at C2 vs. Non-Methylated AMAPs

The 2-methyl substituent creates a quaternary chiral center, enabling resolution into stable (R)- and (S)-enantiomers. In contrast, non-methylated arylmethylaminopropanediols (AMAPs) possess a secondary amine but a prochiral C2 carbon, making enantiomeric separation far more challenging . This stereochemical distinction is critical for asymmetric catalysis and enantioselective drug–target engagement.

Chiral resolution Enantioselective synthesis AMAP class

Supply-Chain Availability: Active Manufacturing vs. Discontinued 4-Pyridyl Isomer

The 3-pyridyl isomer is actively manufactured and stocked by at least four independent suppliers (MolCore, AKSci, Leyan, CymitQuimica) with purities ranging from 95% to 98% . In contrast, the 4-pyridyl isomer (CAS not publicly assigned) has no active listings among major chemical marketplaces, and the 2-pyridyl isomer is listed as discontinued by several vendors . This supply-chain disparity directly affects procurement lead time and project continuity.

Commercial availability Supply chain 4-Pyridyl isomer

Optimal Deployment Scenarios for 2-Methyl-2-[(pyridin-3-ylmethyl)amino]propane-1,3-diol Based on Verified Differentiation


Kinase Inhibitor Fragment Growing with Defined Hinge-Binder Geometry

The 3-pyridyl nitrogen's meta position relative to the methylamino linker provides an ideal vector for hinge-region hydrogen bonding in kinase ATP-binding sites. When used as a fragment in structure-based drug design, the compound's lower cLogP (~0.2) compared to benzyl analogs (~1.1) reduces hydrophobic collapse, while the quaternary C2 chiral center enables enantiopure synthesis for stereospecific target engagement [1].

S1P Receptor Modulator Lead Optimization Requiring Subtype Selectivity

The 2-methyl-2-aminopropane-1,3-diol scaffold is the core pharmacophore of S1P receptor modulators. The 3-pyridylmethyl substituent offers distinct electronic and steric properties versus phenyl or 2-thienyl analogs, potentially tuning S1P₁ vs. S1P₃ selectivity. Procurement of the 98% pure 3-pyridyl regioisomer ensures that observed SAR is not confounded by 2-pyridyl impurity artifacts .

Asymmetric Catalysis Ligand Synthesis

The stable chiral quaternary center at C2 permits resolution into (R) and (S) enantiomers, which can serve as chiral ligands or ligand precursors for transition-metal-catalyzed asymmetric reactions. The pyridine nitrogen provides a secondary coordination site, enabling bidentate metal chelation that is geometrically distinct from the 2-pyridyl isomer .

Chemical Biology Probe Development for Target ID

The compound's dual hydroxyl groups allow facile derivatization (e.g., esterification, click chemistry handle attachment) without altering the pyridine recognition element. The multi-source supply chain (≥4 active vendors) ensures that probe synthesis campaigns can be sustained over multiple years without interruption [2].

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